molecular formula C24H25NO2 B061362 Methyl N,N-dibenzyl-L-phenylalaninate CAS No. 184774-09-2

Methyl N,N-dibenzyl-L-phenylalaninate

Cat. No.: B061362
CAS No.: 184774-09-2
M. Wt: 359.5 g/mol
InChI Key: WPCLKDGMKGQLPX-QHCPKHFHSA-N
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Description

Methyl N,N-dibenzyl-L-phenylalaninate is an organic compound with the molecular formula C30H29NO2 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of two benzyl groups attached to the nitrogen atom of the phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N,N-dibenzyl-L-phenylalaninate can be synthesized through the esterification of L-phenylalanine with benzyl chloride or benzyl bromide under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out at room temperature and may take several hours to complete. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl N,N-dibenzyl-L-phenylalaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohols or benzaldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenylalanine derivatives.

Scientific Research Applications

Methyl N,N-dibenzyl-L-phenylalaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl N,N-dibenzyl-L-phenylalaninate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl N,N-dibenzyl-L-phenylalaninate can be compared with other similar compounds such as:

    Methyl N-benzoyl-L-phenylalaninate: Another derivative of phenylalanine with a benzoyl group instead of benzyl groups.

    N,N-Dibenzyl-L-phenylalanine: Lacks the methyl ester group present in this compound.

    Methyl 3-phenyl-L-alaninate: A simpler derivative of phenylalanine without the dibenzyl groups.

Properties

IUPAC Name

methyl (2S)-2-(dibenzylamino)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-27-24(26)23(17-20-11-5-2-6-12-20)25(18-21-13-7-3-8-14-21)19-22-15-9-4-10-16-22/h2-16,23H,17-19H2,1H3/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCLKDGMKGQLPX-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571116
Record name Methyl N,N-dibenzyl-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184774-09-2
Record name Methyl N,N-dibenzyl-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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